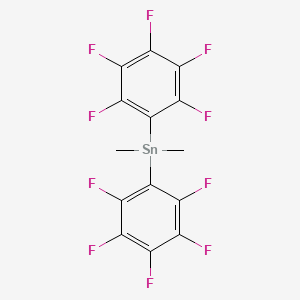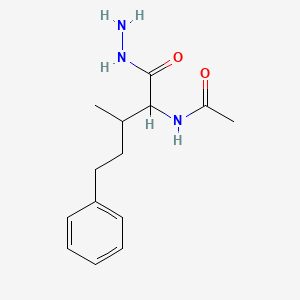![molecular formula C22H22N4O2 B14175044 N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine CAS No. 918499-39-5](/img/structure/B14175044.png)
N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as ethynyl, methoxy, and piperidin-1-yloxy further enhances its chemical reactivity and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the ethynyl, methoxy, and piperidin-1-yloxy groups through various chemical reactions. Key steps may include:
Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives and formamide.
Introduction of the Ethynyl Group: This step may involve Sonogashira coupling reactions, where an ethynyl group is introduced using palladium catalysts and copper co-catalysts.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.
Piperidin-1-yloxy Substitution: This step involves the substitution of a leaving group with piperidin-1-yloxy, often using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with new functional groups.
科学研究应用
N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
相似化合物的比较
N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Another quinazoline derivative with similar applications in oncology.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2 receptors.
Uniqueness
The unique combination of functional groups in N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine distinguishes it from other quinazoline derivatives, potentially offering distinct biochemical properties and applications.
属性
CAS 编号 |
918499-39-5 |
|---|---|
分子式 |
C22H22N4O2 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
N-(4-ethynylphenyl)-7-methoxy-6-piperidin-1-yloxyquinazolin-4-amine |
InChI |
InChI=1S/C22H22N4O2/c1-3-16-7-9-17(10-8-16)25-22-18-13-21(28-26-11-5-4-6-12-26)20(27-2)14-19(18)23-15-24-22/h1,7-10,13-15H,4-6,11-12H2,2H3,(H,23,24,25) |
InChI 键 |
OFKHORDPQIEIKJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=C(C=C3)C#C)ON4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174967.png)


![3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14174984.png)


![2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one](/img/structure/B14175007.png)

![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175029.png)

methanone](/img/structure/B14175047.png)

![1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one](/img/structure/B14175050.png)
![1-(3-Phenylpropyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B14175060.png)
